molecular formula C10H23N3 B13834805 N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine CAS No. 50451-23-5

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine

Cat. No.: B13834805
CAS No.: 50451-23-5
M. Wt: 185.31 g/mol
InChI Key: BQDLCZJLSPYFSP-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine is a chemical compound with the molecular formula C9H21N3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its clear liquid form, color ranging from colorless to light orange or yellow, and its complete miscibility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine typically involves the reaction of 4-methylpiperazine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, distillation, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanone, while reduction could produce N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanol .

Scientific Research Applications

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is utilized in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs and is studied for its potential therapeutic effects.

    Industry: The compound is employed in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(4-methylpiperazin-1-yl)ethanamine
  • 1-(2-Dimethylaminoethyl)-4-methylpiperazine
  • N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine

Uniqueness

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-4-12(5-2)10-13-8-6-11(3)7-9-13/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDLCZJLSPYFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668283
Record name N-Ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50451-23-5
Record name N-Ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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